An In-depth Technical Guide to diSulfo-Cy3 Alkyne for Advanced Bioconjugation
An In-depth Technical Guide to diSulfo-Cy3 Alkyne for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent probe widely utilized in biological research and drug development. We will delve into its chemical structure, physicochemical and spectral properties, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Detailed experimental protocols and a visual representation of the labeling workflow are provided to facilitate its integration into your research.
Core Properties and Structure
diSulfo-Cy3 alkyne is a bright, orange-fluorescent dye equipped with a terminal alkyne group.[1] This functional group allows for the covalent labeling of molecules containing an azide group through the highly efficient and bioorthogonal click chemistry reaction.[2][3] The presence of two sulfonate groups renders the molecule highly water-soluble, which is advantageous for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents.[2][4] The dye's fluorescence is intense and pH-insensitive between pH 4 and 10.[1]
Chemical Structure:
(A 2D chemical structure diagram would be placed here in a formal whitepaper. Due to current limitations, a visual representation cannot be directly generated. The structure consists of a cyanine dye core with two sulfonate groups and a linker arm terminating in an alkyne.)
Physicochemical and Spectral Data
The quantitative properties of diSulfo-Cy3 alkyne are summarized below. These parameters are crucial for designing and executing labeling experiments, as well as for the quantitative analysis of labeled biomolecules.
| Property | Value | Reference(s) |
| Molecular Weight | 675.8 g/mol | [5] |
| Excitation Maximum (λₘₐₓ) | 548 - 555 nm | [1][5] |
| Emission Maximum (λₑₘ) | 567 - 572 nm | [1][5] |
| Molar Extinction Coeff. | ~150,000 - 162,000 M⁻¹cm⁻¹ | [1][5] |
| Fluorescence Quantum Yield | ~0.15 | [5] |
| Solubility | Water, DMSO, DMF | [1][5] |
| Purity | ≥95% | [5] |
| Storage Conditions | -20°C, in the dark, desiccated | [5][6] |
Mechanism of Action: Copper-Catalyzed Click Chemistry
diSulfo-Cy3 alkyne is primarily used in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable, covalent triazole linkage between the alkyne-containing dye and an azide-modified biomolecule (e.g., a protein, peptide, or nucleic acid).[1][3] The reaction is highly specific and efficient, proceeding readily in aqueous buffers at room temperature and across a broad pH range (typically 4-11).[7][8] Its bioorthogonality ensures that the azide and alkyne groups do not react with other functional groups found in biological systems, minimizing off-target labeling.[3][7]
Experimental Workflow: Labeling Azide-Modified Biomolecules
The following diagram illustrates a typical workflow for labeling an azide-modified protein with diSulfo-Cy3 alkyne and subsequent purification.
Caption: Workflow for labeling an azide-modified protein with diSulfo-Cy3 alkyne.
Detailed Experimental Protocol: Protein Labeling
This protocol provides a general method for labeling an azide-modified protein with diSulfo-Cy3 alkyne. Optimization may be required depending on the specific protein and desired degree of labeling.
A. Materials and Reagent Preparation:
-
diSulfo-Cy3 Alkyne Stock Solution (10 mM): Dissolve an appropriate amount of diSulfo-Cy3 alkyne in anhydrous DMSO. Store at -20°C, protected from light.
-
Azide-Modified Protein Solution (1-5 mg/mL): Dissolve or dilute the protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Copper(II) Sulfate (CuSO₄) Stock Solution (50 mM): Dissolve CuSO₄·5H₂O in deionized water. Store at room temperature.
-
Reducing Agent Stock Solution (500 mM Ascorbic Acid): Dissolve sodium ascorbate or ascorbic acid in deionized water. This solution must be prepared fresh immediately before use , as it is prone to oxidation.[9][10]
B. Labeling Reaction Procedure:
This protocol is for a 100 µL final reaction volume.
-
In a microcentrifuge tube, add the azide-modified protein solution. For example, use 1 nmol of protein.
-
Add the diSulfo-Cy3 alkyne stock solution. A 5- to 10-fold molar excess of dye over protein is a good starting point (e.g., 0.5 - 1.0 µL of a 10 mM stock for 1 nmol of protein).
-
Add the CuSO₄ stock solution to a final concentration of 1 mM (2 µL of 50 mM stock).
-
Initiate the reaction by adding the freshly prepared ascorbic acid stock solution to a final concentration of 5 mM (1 µL of 500 mM stock).[9]
-
Gently vortex the mixture and incubate at room temperature for 1-2 hours, protected from light.
C. Purification of the Labeled Protein:
-
After incubation, the unreacted dye must be removed. Size-exclusion chromatography (e.g., a desalting column such as a PD-10 or spin column) is a common and effective method.
-
Equilibrate the column with your buffer of choice (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Collect the fractions containing the high-molecular-weight labeled protein, which will elute first. The smaller, unreacted dye molecules will be retained longer and elute in later fractions.
D. Verification and Quantification:
-
Spectroscopy: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~548 nm (for Cy3). The degree of labeling can be calculated using the Beer-Lambert law with the respective molar extinction coefficients.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The labeled protein can be visualized by its orange fluorescence when excited with an appropriate light source before staining with a total protein stain like Coomassie Blue.
Key Applications
The versatility and favorable properties of diSulfo-Cy3 alkyne make it suitable for a wide range of applications in life sciences:
-
Protein and Peptide Labeling: Enables the fluorescent tagging of azide-containing proteins and peptides for visualization and quantification.[2]
-
Nucleic Acid Labeling: Used to label azide-modified DNA or RNA for applications in genomics and molecular biology.[2]
-
Fluorescence Imaging: A powerful tool for visualizing the localization and dynamics of biomolecules within fixed or living cells in techniques such as fluorescence microscopy and flow cytometry.[2]
-
Bioconjugation: Facilitates the creation of complex bioconjugates, such as antibody-drug conjugates or targeted imaging agents, by linking different molecular entities together.[2]
References
- 1. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 2. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 3. interchim.fr [interchim.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. diSulfo-Cy3 alkyne, 2055138-88-8 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Click Chemistry [organic-chemistry.org]
- 9. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
